molecular formula C8H13ClN2 B022840 Betahistine hydrochloride CAS No. 15430-48-5

Betahistine hydrochloride

Número de catálogo: B022840
Número CAS: 15430-48-5
Peso molecular: 172.65 g/mol
Clave InChI: PIIWYFURBFSHKM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Betahistine hydrochloride, chemically known as N-methyl-2-(pyridin-2-yl)ethanamine hydrochloride, is a histamine H1 receptor agonist and H3 receptor antagonist . It is clinically used to treat vertigo, Meniere’s disease, and cerebrovascular-related dizziness by enhancing inner ear microcirculation and modulating vestibular nuclei activity . The drug is rapidly absorbed, with a plasma half-life of 2–4 hours, and is excreted renally within 24 hours . Its pharmacokinetic profile necessitates frequent dosing (24–48 mg daily in divided doses) . Analytical methods such as HPLC, capillary electrophoresis, and spectrophotometry are widely employed for quality control due to its hygroscopicity and light sensitivity .

Aplicaciones Científicas De Investigación

Ménière's Disease

Betahistine is primarily indicated for managing recurrent vertigo episodes associated with Ménière's disease. Clinical studies have demonstrated its efficacy in reducing the frequency and severity of vertigo attacks:

  • A randomized controlled trial assessed betahistine's long-term effects on patients with Ménière’s disease over nine months, showing significant improvements in quality of life and vestibular function compared to placebo .
  • Another review concluded that while betahistine is widely used, the clinical evidence supporting its efficacy remains limited and warrants further investigation .

Vestibular Disorders

Beyond Ménière's disease, betahistine has been studied for various vestibular disorders:

  • In a preclinical rat model of acute unilateral vestibulopathy, betahistine demonstrated beneficial effects on locomotor recovery and vestibular compensation, emphasizing the importance of dosage and administration route for optimal outcomes .
  • The drug has been shown to improve both dynamic and static markers of vestibular compensation following unilateral vestibular lesions .

Table 1: Summary of Key Clinical Trials Involving Betahistine

StudyPopulationInterventionFindings
BEMED TrialPatients with Ménière's DiseaseBetahistine vs. PlaceboSignificant reduction in vertigo frequency; improved quality of life metrics
Preclinical StudyRats with Vestibular DamageVarious dosages of BetahistineDose-dependent recovery in locomotor activity; enhanced vestibular compensation observed
Meta-analysisVarious Vestibular DisordersBetahistineMixed results; some studies reported benefits while others showed no significant differences compared to placebo

Pharmacological Insights

The pharmacokinetics of betahistine reveal that its bioavailability can be significantly enhanced when combined with MAO-B inhibitors like selegiline. This combination has been shown to increase plasma concentrations dramatically, suggesting that alternative administration routes (e.g., intravenous or subcutaneous) may offer improved therapeutic outcomes by bypassing first-pass metabolism .

Comparación Con Compuestos Similares

Betahistine hydrochloride is compared to other agents used in vertigo and Meniere’s disease, including flunarizine , cinnarizine , meclizine , and dimenhydrinate , based on efficacy, pharmacokinetics, and safety profiles.

Pharmacodynamic and Pharmacokinetic Profiles

Parameter This compound Flunarizine Cinnarizine Meclizine
Mechanism H1 agonist, H3 antagonist Calcium channel blocker H1 antagonist, calcium channel blocker H1 antagonist
Half-life (hours) 2–4 14–21 3–6 (up to 6 days for metabolites) 5–6
Dosing Frequency 3–4 times daily Once daily 1–2 times daily Every 6–8 hours
Primary Indications Meniere’s disease, vertigo Migraine-associated vertigo Vertigo, motion sickness Motion sickness, vertigo

Efficacy in Clinical Studies

  • Betahistine vs. Flunarizine : In a double-blind trial, betahistine (48 mg/day) reduced vertigo attack duration and severity more effectively than flunarizine (10 mg/day) after two months. Betahistine also improved cochlear symptoms and vestibular dysfunction, whereas flunarizine’s efficacy diminished after the first month .
  • Betahistine vs. Placebo/Anisodamine : Betahistine achieved a 94.31% efficacy rate in repetitive dizziness cases, significantly outperforming anisodamine (a muscarinic antagonist) in recovery rates (34.09% vs. 20.45%) .
  • Combination Therapy : Betahistine combined with flunarizine showed superior tinnitus improvement (65.5% efficacy) compared to flunarizine alone (39.3%) .

Actividad Biológica

Betahistine hydrochloride is a pharmacological agent primarily used in the treatment of Ménière's disease and other vestibular disorders. Its biological activity is primarily mediated through its interactions with histamine receptors, particularly H1 and H3 receptors. This article delves into its mechanisms of action, pharmacodynamics, clinical efficacy, and relevant research findings.

Histamine Receptor Interactions:

  • H1 Receptor Agonism: Betahistine acts as a weak agonist at the H1 receptors located on blood vessels in the inner ear. This action leads to vasodilation and increased permeability, which can alleviate symptoms associated with endolymphatic hydrops, a condition characterized by excess fluid in the inner ear .
  • H3 Receptor Antagonism: More importantly, betahistine serves as a strong antagonist at H3 receptors. This antagonistic action increases the release of histamine and other neurotransmitters in the central nervous system (CNS), enhancing vestibular function and potentially reducing vertigo symptoms .

Increased Cochlear Blood Flow:
Research indicates that betahistine improves cochlear blood flow, which is crucial for maintaining inner ear health. It does this by relaxing precapillary sphincters in the microcirculation of the inner ear .

Pharmacokinetics

  • Absorption: Betahistine is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations within one hour when taken in a fasted state .
  • Half-life: The mean elimination half-life is approximately 3 to 4 hours .
  • Metabolism: It is metabolized primarily into 2-pyridylacetic acid and other metabolites, with some evidence suggesting that one metabolite, aminoethylpyridine, may also contribute to its therapeutic effects .
  • Elimination: About 85-91% of betahistine is excreted via urine within 24 hours post-administration .

Case Studies and Trials

BEMED Trial:
A notable multicenter trial assessed the efficacy of betahistine in patients with Ménière's disease. Participants were randomized to receive either placebo or two doses of betahistine (48 mg or 72 mg daily) over nine months. The primary outcome measured was the frequency of vertigo attacks, which showed significant improvement in those receiving active treatment compared to placebo .

Meta-Analysis Findings:
A meta-analysis encompassing multiple studies indicated that approximately 60% of patients treated with betahistine reported symptom improvement compared to 46% in the placebo group. The odds ratio was calculated at 3.52, indicating a substantial therapeutic benefit .

Study TypeSample SizeTreatment DurationBetahistine DoseImprovement Rate
BEMED Trial2219 months48 mg/72 mgSignificant
Meta-Analysis606Varies (1-8 weeks)32-48 mg60%

Adverse Effects

Betahistine is generally well-tolerated, with side effects reported similarly between treatment and placebo groups (16% vs. 15%). Common adverse effects include headaches and gastrointestinal symptoms such as nausea and indigestion .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Betahistine hydrochloride in pharmaceutical formulations, and how are they validated?

  • Methodological Answer : High-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (HPLC-QE-MS) is widely used for impurity profiling and quality control. Key validation parameters include linearity (range: 0.1–120 μg/mL), precision (RSD < 2%), and accuracy (recovery: 98–102%) . Conductometric methods, which measure chloride ions via silver nitrate titration, offer a cost-effective alternative for bulk analysis. These methods require optimization of solvent polarity (e.g., water-acetone mixtures) and temperature (20–25°C) to ensure reproducibility .

Q. What synthetic routes are reported for this compound, and what are their key intermediates?

  • Methodological Answer : Five synthesis routes are documented, primarily starting from 2-vinylpyridine or 2-hydroxyethylpyridine. For example, reductive amination of 2-(2-pyridyl)acetaldehyde with methylamine under hydrogenation (Pd/C catalyst) yields the primary amine, which is subsequently hydrochlorinated. Key intermediates include 2-vinylpyridine (via dehydrogenation of 2-hydroxyethylpyridine) and N-methyl-2-(pyridin-2-yl)ethanamine. Route selection depends on yield (60–85%), purity (>98%), and scalability .

Q. What pharmacological mechanisms underlie Betahistine’s effects on cerebral blood flow?

  • Methodological Answer : Betahistine acts as a histamine H1 receptor agonist, increasing vascular smooth muscle relaxation and cerebral perfusion. Concurrent H3 receptor antagonism potentiates histaminergic neurotransmission, enhancing vasodilation. In vivo studies measure outcomes like endothelin-1 (ET-1) reduction (e.g., 23% decrease in hypertensive models) and nitric oxide (NO) elevation, validated via ELISA or chemiluminescence .

Advanced Research Questions

Q. How can researchers optimize encapsulation efficiency and sustained release of this compound in floating microspheres?

  • Methodological Answer : Using the o/w emulsification-solvent evaporation method, encapsulation efficiency (>75%) is maximized by adjusting the drug:polymer ratio (e.g., 1:2 for ethyl cellulose) and emulsifier concentration (e.g., 1% w/v Tween 80). In vitro release profiles (e.g., 80% over 12 hours) are characterized using USP dissolution apparatus (pH 1.2 → 6.8 transition). Post-optimization, formulations require DSC and FTIR to confirm drug-polymer compatibility and SEM for surface morphology analysis .

Q. How should contradictory findings between preclinical and clinical studies on Betahistine’s histaminergic effects be resolved?

  • Methodological Answer : Preclinical models (e.g., cat neurochemical assays) show Betahistine increases hypothalamic histamine release (142% vs. baseline), but clinical trials (e.g., obesity studies) often report null effects on appetite. Methodological discrepancies include species-specific receptor affinity, dosing (preclinical: 1–10 mg/kg vs. clinical: 48–144 mg/day), and endpoint selection (e.g., food intake vs. cytokine levels). Bridging studies using translational biomarkers (e.g., CSF histamine metabolites) are recommended .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Critical process parameters (CPPs) include reaction temperature (70–80°C for reductive amination), pH control during hydrochlorination (4.5–5.5), and crystallization solvent (ethanol/water mixtures). Quality-by-design (QbD) approaches, such as factorial design experiments, optimize CPPs to meet critical quality attributes (CQAs) like particle size (D90 < 50 μm) and residual solvents (<500 ppm) .

Q. How do Betahistine’s metabolic pathways influence its pharmacokinetic variability in clinical populations?

  • Methodological Answer : Betahistine is metabolized to 2-pyridylacetic acid (primary metabolite) via monoamine oxidase-B (MAO-B), with renal excretion (t½ = 3–4 hours). CYP2D6 polymorphisms may alter clearance rates (e.g., 30% slower in poor metabolizers). Population pharmacokinetic models incorporating covariates (e.g., creatinine clearance, BMI) are recommended for dose personalization in renal/hepatic impairment .

Q. Data Contradiction and Validation

Q. How can researchers address discrepancies in Betahistine’s efficacy across different cerebrovascular disease models?

  • Methodological Answer : In hypertensive cerebral spasms, Betahistine reduces ET-1 by 18% (p < 0.05) and improves perfusion (MRI angiography), but inconsistent outcomes occur in ischemic stroke models. Model-specific factors (e.g., transient vs. permanent occlusion) and outcome timing (acute vs. chronic phases) must be standardized. Meta-analyses using random-effects models can quantify heterogeneity (I² statistic) and identify moderators (e.g., dosing duration) .

Q. What analytical approaches resolve co-eluting impurities in this compound formulations?

  • Methodological Answer : HPLC-QE-MS with ion mobility separation (IMS) enhances resolution of structurally similar impurities (e.g., N-oxide derivatives). Forced degradation studies (acid/base hydrolysis, oxidation) identify degradation pathways, while mass spectral libraries (m/z 136.1 for pyridyl fragments) confirm impurity structures. Method validation follows ICH Q2(R1) guidelines .

Q. Safety and Toxicology

Q. What mechanistic insights explain Betahistine-induced hypersensitivity reactions in clinical studies?

  • Methodological Answer : Histamine receptor activation (H1/H3) may trigger mast cell degranulation, leading to rash (12% incidence) and angioedema. In vitro basophil activation tests (CD63 flow cytometry) and histamine release assays (HRA) quantify hypersensitivity risk. Preclinical models (e.g., guinea pig anaphylaxis) are used for risk stratification .

Q. How do safety profiles differ between this compound and mesilate salts?

  • Methodological Answer : Comparative studies (Table 2) show similar AE profiles, but mesilate salts exhibit higher solubility (1.5-fold) and bioavailability (AUC0–∞: 1.2-fold). Safety assessments include QT interval analysis (ECG) and renal/hepatic function monitoring in Phase I trials .

Propiedades

IUPAC Name

N-methyl-2-pyridin-2-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-9-7-5-8-4-2-3-6-10-8;/h2-4,6,9H,5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIWYFURBFSHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165582
Record name Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5579-84-0, 15430-48-5
Record name Betahistine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5579-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015430485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betahistine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Betahistine hydrochloride
Betahistine hydrochloride
Betahistine hydrochloride
Betahistine hydrochloride
Betahistine hydrochloride
Betahistine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.